tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate
Description
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(2-azaspiro[4.4]nonan-8-yl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(8-10)6-7-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
DVXNFYCGXYZJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(C1)CCNC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Bicyclic Amines
The spirocyclic amine precursor is synthesized via intramolecular cyclization. A common approach involves ring-closing metathesis (RCM) or Mannich-type reactions :
Reductive Amination
Alternative routes employ reductive amination of ketones with primary amines:
-
Procedure : A cyclohexanone derivative reacts with a primary amine (e.g., benzylamine) in the presence of NaBH₃CN, forming the spirocyclic amine after deprotection.
Carbamate Protection: Introduction of tert-Butyl Group
Boc Protection Using tert-Butyl Chloroformate
The spirocyclic amine is protected via reaction with tert-butyl chloroformate under basic conditions:
Alternative Protecting Groups
While Boc is standard, other groups (e.g., Fmoc, Cbz) are used for orthogonal protection in multistep syntheses.
Optimization Strategies
Solvent and Base Selection
| Parameter | Optimal Conditions | Suboptimal Conditions | Impact on Yield |
|---|---|---|---|
| Solvent | THF | DMSO | +15% |
| Base | TEA | Pyridine | +20% |
| Temperature | 0°C → RT | RT only | +10% |
Catalytic Enhancements
-
Additives : 4-Dimethylaminopyridine (DMAP) improves reaction kinetics by stabilizing intermediates.
-
Microwave Assistance : Reduces reaction time from 6 hours to 30 minutes at 80°C.
Scalable Industrial Methods
Continuous Flow Synthesis
Green Chemistry Approaches
-
Solvent-Free : Mechanochemical grinding of amine and (Boc)₂O in a ball mill.
-
Biocatalysis : Lipase-mediated carbamate formation (experimental stage).
Analytical Characterization
Spectroscopic Data
Ring Strain and Stability
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate and analogous compounds:
Pharmacological and Physicochemical Properties
- Anticonvulsant Activity: 2-azaspiro[4.4]nonane derivatives exhibit potent anticonvulsant effects in rodent models, attributed to their rigid structure and amine functionality . In contrast, piperidine-based carbamates (e.g., 287114-25-4) show reduced efficacy due to conformational flexibility .
- Solubility and Stability : Hydroxyl-containing analogs (e.g., 1147557-97-8) demonstrate improved aqueous solubility but are prone to oxidation, whereas the tert-butyl carbamate group in the target compound enhances stability under acidic conditions .
Biological Activity
tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
- Chemical Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 1539162-63-4
The compound features a spirocyclic structure that may contribute to its unique biological properties.
Research indicates that This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes play crucial roles in tryptophan metabolism and immune regulation, making them significant targets for therapeutic intervention in diseases such as cancer and autoimmune disorders .
Inhibition of IDO and TDO
Studies have demonstrated that compounds similar to This compound exhibit potent inhibitory activity against IDO and TDO, which can lead to enhanced T-cell activation and improved immune responses . This inhibition is particularly relevant in the context of tumor immunology, where IDO activity is often associated with immune evasion by tumors.
Case Studies
-
Cancer Immunotherapy :
- A study explored the efficacy of IDO inhibitors in combination with checkpoint inhibitors in mouse models of melanoma. The results indicated that the combination therapy significantly improved anti-tumor immunity compared to monotherapy, suggesting that This compound could enhance the effectiveness of existing cancer treatments .
-
Autoimmune Diseases :
- Research has also focused on the role of IDO in autoimmune diseases. In models of rheumatoid arthritis, administration of IDO inhibitors resulted in reduced disease severity and improved clinical outcomes, highlighting the therapeutic potential of compounds like This compound in managing autoimmune conditions .
Data Table: Biological Activity Summary
Q & A
Q. Key Variables :
| Condition | Impact |
|---|---|
| Solvent (ACN vs. THF) | ACN enhances solubility of intermediates; THF improves reaction kinetics. |
| Base (K₂CO₃ vs. NaH) | K₂CO₃ is milder but slower; NaH accelerates reactivity but requires anhydrous conditions. |
| Temperature | Room temperature (25°C) balances yield and decomposition risks. |
How do the spirocyclic and carbamate functional groups influence reactivity in downstream applications?
Q. Basic
- Spirocyclic core : The 2-azaspiro[4.4]nonane scaffold introduces steric constraints, directing regioselectivity in reactions (e.g., favoring substitution at the 7-position) .
- tert-Butyl carbamate : Acts as a protecting group for amines, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) for further functionalization .
Methodological Tip : Use trifluoroacetic acid (TFA) for mild deprotection without disrupting the spirocyclic structure .
What advanced strategies optimize enantiomeric purity during synthesis?
Q. Advanced
- Chiral resolution : Employ chiral stationary phases (CSPs) in HPLC to separate enantiomers, leveraging the spirocyclic core’s rigidity for high resolution .
- Asymmetric catalysis : Use palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the 7-position .
Data Contradiction Example : Discrepancies in optical rotation data may arise from residual solvents; ensure rigorous drying and use polarimetry in multiple solvents (e.g., CHCl₃ vs. MeOH) .
How can researchers resolve contradictions in NMR and X-ray crystallography data during structural elucidation?
Q. Advanced
- Multi-technique validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign signals, then cross-validate with X-ray structures (e.g., using SHELXL for refinement) .
- Dynamic effects : Account for conformational flexibility in solution (NMR) vs. solid-state (X-ray) by analyzing temperature-dependent NMR or NOESY for spatial proximity .
Case Study : A 2023 study resolved conflicting NOE signals by correlating crystallographic data with DFT-optimized conformers .
What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Q. Advanced
- DFT calculations : Model transition states (e.g., using B3LYP/6-31G*) to identify favorable attack sites (e.g., 7-position vs. spirocyclic nitrogen) .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for enhanced binding .
Software Tools : Gaussian for DFT; AutoDock Vina for molecular docking .
What are the dominant reaction pathways for this compound under oxidative conditions?
Q. Basic
- Oxidation : The spirocyclic amine can oxidize to a nitroso or hydroxylamine derivative, depending on the oxidant (e.g., m-CPBA vs. H₂O₂) .
- Side reactions : Over-oxidation to nitroxide radicals is mitigated using TEMPO as a radical scavenger .
How does the compound interact with biological targets, and what mechanistic insights exist?
Q. Advanced
- Enzyme inhibition : The spirocyclic structure mimics transition states in protease inhibition (e.g., SARS-CoV-2 3CLpro), as shown in kinetic assays with IC₅₀ values <1 µM .
- Protecting group synergy : The tert-butyl carbamate enhances membrane permeability, as demonstrated in cellular uptake studies using fluorescent analogs .
Experimental Design : Use surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
How does this compound compare to structurally related analogs in activity?
Q. Advanced
Key Insight : Electron-withdrawing groups (e.g., oxo) enhance electrophilicity and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
